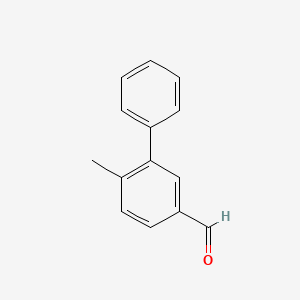![molecular formula C10H17NO B13323378 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13323378.png)
1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one is a chemical compound with the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol . This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrolidine ring, making it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one involves several steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one can be compared with other similar compounds, such as:
1-{Octahydrocyclopenta[c]pyrrol-2-yl}propan-2-one: This compound has a similar structure but differs in the position of the functional groups.
1-{Octahydrocyclopenta[c]pyrrol-1-yl}carbonyl-2-(propan-2-yl)pyrrolidine: Another structurally related compound with additional functional groups.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)propan-2-one |
InChI |
InChI=1S/C10H17NO/c1-7(12)5-10-9-4-2-3-8(9)6-11-10/h8-11H,2-6H2,1H3 |
InChI Key |
PVZWGWGACPSQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C2CCCC2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13323297.png)
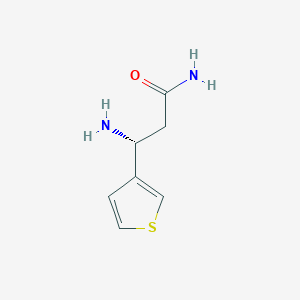
![2-(6-Oxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13323303.png)
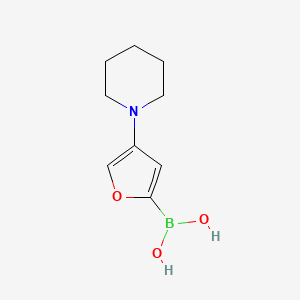
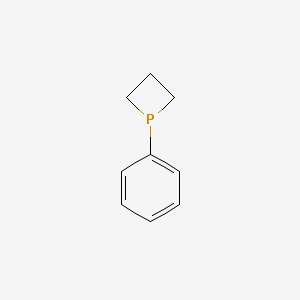
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13323333.png)

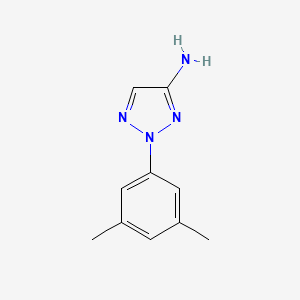
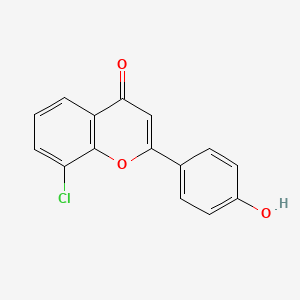
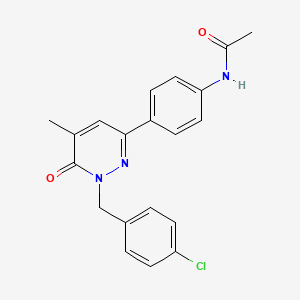
amine](/img/structure/B13323380.png)
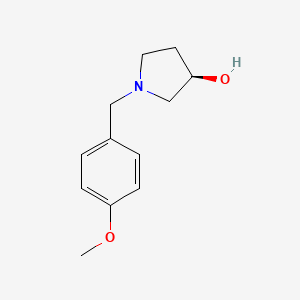
![(R)-1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13323390.png)
